Cas no 2580128-61-4 ((4S)-3-(benzyloxy)carbonyl-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid)

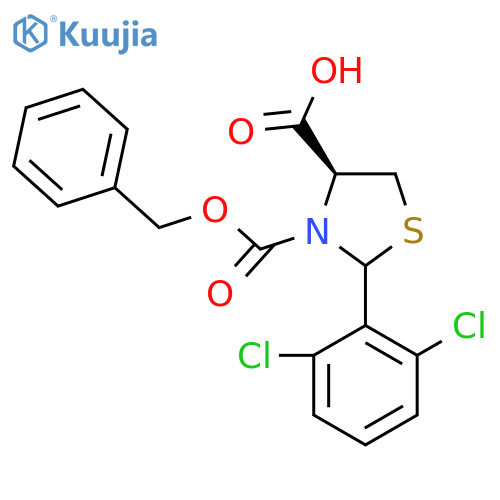

2580128-61-4 structure

商品名:(4S)-3-(benzyloxy)carbonyl-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid

(4S)-3-(benzyloxy)carbonyl-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (4S)-3-[(benzyloxy)carbonyl]-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid

- 2580128-61-4

- EN300-27726687

- (4S)-3-(benzyloxy)carbonyl-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid

-

- インチ: 1S/C18H15Cl2NO4S/c19-12-7-4-8-13(20)15(12)16-21(14(10-26-16)17(22)23)18(24)25-9-11-5-2-1-3-6-11/h1-8,14,16H,9-10H2,(H,22,23)/t14-,16?/m1/s1

- InChIKey: RZVYXPGKSFRNLH-IURRXHLWSA-N

- ほほえんだ: ClC1C=CC=C(C=1C1N(C(=O)OCC2C=CC=CC=2)[C@@H](C(=O)O)CS1)Cl

計算された属性

- せいみつぶんしりょう: 411.0098845g/mol

- どういたいしつりょう: 411.0098845g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 507

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 92.1Ų

(4S)-3-(benzyloxy)carbonyl-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27726687-2.5g |

(4S)-3-[(benzyloxy)carbonyl]-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid |

2580128-61-4 | 95.0% | 2.5g |

$4388.0 | 2025-03-19 | |

| Enamine | EN300-27726687-5.0g |

(4S)-3-[(benzyloxy)carbonyl]-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid |

2580128-61-4 | 95.0% | 5.0g |

$6492.0 | 2025-03-19 | |

| Enamine | EN300-27726687-0.5g |

(4S)-3-[(benzyloxy)carbonyl]-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid |

2580128-61-4 | 95.0% | 0.5g |

$2149.0 | 2025-03-19 | |

| Enamine | EN300-27726687-10g |

(4S)-3-[(benzyloxy)carbonyl]-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid |

2580128-61-4 | 10g |

$9627.0 | 2023-09-10 | ||

| Enamine | EN300-27726687-5g |

(4S)-3-[(benzyloxy)carbonyl]-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid |

2580128-61-4 | 5g |

$6492.0 | 2023-09-10 | ||

| Enamine | EN300-27726687-1g |

(4S)-3-[(benzyloxy)carbonyl]-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid |

2580128-61-4 | 1g |

$2239.0 | 2023-09-10 | ||

| Enamine | EN300-27726687-0.25g |

(4S)-3-[(benzyloxy)carbonyl]-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid |

2580128-61-4 | 95.0% | 0.25g |

$2059.0 | 2025-03-19 | |

| Enamine | EN300-27726687-0.1g |

(4S)-3-[(benzyloxy)carbonyl]-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid |

2580128-61-4 | 95.0% | 0.1g |

$1970.0 | 2025-03-19 | |

| Enamine | EN300-27726687-1.0g |

(4S)-3-[(benzyloxy)carbonyl]-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid |

2580128-61-4 | 95.0% | 1.0g |

$2239.0 | 2025-03-19 | |

| Enamine | EN300-27726687-10.0g |

(4S)-3-[(benzyloxy)carbonyl]-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid |

2580128-61-4 | 95.0% | 10.0g |

$9627.0 | 2025-03-19 |

(4S)-3-(benzyloxy)carbonyl-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid 関連文献

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

2580128-61-4 ((4S)-3-(benzyloxy)carbonyl-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid) 関連製品

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量